molecular formula C8H9NO2 B3352523 2-Methyl-5-acetoxypyridine CAS No. 4842-89-1

2-Methyl-5-acetoxypyridine

Cat. No. B3352523
CAS RN: 4842-89-1
M. Wt: 151.16 g/mol
InChI Key: WXLRJJLUBRXUPX-UHFFFAOYSA-N
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Description

2-Methyl-5-acetoxypyridine is a chemical compound with the empirical formula C8H9NO2 . It is also known as 5-Acetyl-2-methoxypyridine .


Synthesis Analysis

The synthesis of 2-Methyl-5-acetoxypyridine or similar compounds has been explored in various studies. For instance, a series of 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another study presented a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-acetoxypyridine can be represented by the Hill Notation: C8H9NO2 . The molecular weight of this compound is 151.16 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-5-acetoxypyridine or similar compounds have been studied. For example, a series of 2-methylpyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-acetoxypyridine include its empirical formula (C8H9NO2), molecular weight (151.16), and its solid form . The melting point is reported to be between 53-57°C .

Safety And Hazards

2-Methyl-5-acetoxypyridine may pose certain hazards. For instance, it is classified as a combustible solid . It may cause skin and eye irritation, and inhalation of its vapors may lead to respiratory discomfort .

Future Directions

The future directions in the study of 2-Methyl-5-acetoxypyridine and similar compounds could involve the exploration of greener synthesis methods , the development of more efficient catalysts, and the investigation of new applications in various industries.

properties

IUPAC Name

(6-methylpyridin-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(5-9-6)11-7(2)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLRJJLUBRXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334587
Record name 2-Methyl-5-acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-acetoxypyridine

CAS RN

4842-89-1
Record name 3-Pyridinol, 6-methyl-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4842-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Tolu, J Rydberg, C Meyer-Jacob, L Gerber… - …, 2017 - bg.copernicus.org
The composition of sediment organic matter (OM) exerts a strong control on biogeochemical processes in lakes, such as those involved in the fate of carbon, nutrients and trace metals. …
Number of citations: 20 bg.copernicus.org

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